molecular formula C28H44O7P2 B12700845 P,P-Bis(octylphenyl) diphosphate CAS No. 73559-49-6

P,P-Bis(octylphenyl) diphosphate

Cat. No.: B12700845
CAS No.: 73559-49-6
M. Wt: 554.6 g/mol
InChI Key: BJAGJBULYHVWTJ-UHFFFAOYSA-N
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Description

P,P-Bis(octylphenyl) diphosphate: is an organophosphorus compound with the molecular formula C28H44O7P2. It is known for its unique chemical structure, which includes two octylphenyl groups attached to a diphosphate backbone. This compound is utilized in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P,P-Bis(octylphenyl) diphosphate typically involves the reaction of octylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final diphosphate compound. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: P,P-Bis(octylphenyl) diphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the diphosphate group into phosphite or phosphonate derivatives.

    Substitution: The octylphenyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various phosphoric acid derivatives, phosphonates, and substituted phenyl compounds.

Scientific Research Applications

Chemistry: P,P-Bis(octylphenyl) diphosphate is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry. It helps in enhancing the thermal stability and flame retardancy of polymers.

Biology: In biological research, this compound is used to study enzyme interactions and as a model compound for understanding phosphate metabolism.

Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of various pharmaceutical intermediates.

Industry: Industrially, it is used as a plasticizer and flame retardant in the production of plastics and other materials

Mechanism of Action

The mechanism of action of P,P-Bis(octylphenyl) diphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction is crucial in its applications in enzyme studies and as a stabilizer in polymers.

Comparison with Similar Compounds

  • Bis(4-octylphenyl) phosphono phosphate
  • Bisphenol-A bis(diphenyl phosphate)
  • Diphosphine ligands

Comparison: P,P-Bis(octylphenyl) diphosphate is unique due to its specific octylphenyl groups, which provide distinct physical and chemical properties compared to other similar compounds. For instance, bisphenol-A bis(diphenyl phosphate) is primarily used as a flame retardant, while diphosphine ligands are used in coordination chemistry. The unique structure of this compound allows it to be used in a broader range of applications, including as a plasticizer and stabilizer in polymers.

Properties

CAS No.

73559-49-6

Molecular Formula

C28H44O7P2

Molecular Weight

554.6 g/mol

IUPAC Name

bis(4-octylphenyl) phosphono phosphate

InChI

InChI=1S/C28H44O7P2/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)33-37(32,35-36(29,30)31)34-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3,(H2,29,30,31)

InChI Key

BJAGJBULYHVWTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CCCCCCCC)OP(=O)(O)O

Origin of Product

United States

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